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Executive Summary
5-Methylcholanthrene (3-MC), a potent polycyclic aromatic hydrocarbon (PAH), is a significant

compound in toxicological research due to its powerful carcinogenic properties. Arising from the

incomplete combustion of organic materials, 3-MC serves as a classic laboratory tool for

inducing tumors in animal models, thereby facilitating the study of chemical carcinogenesis.[1]

Its toxicity is multifaceted, stemming from a complex mechanism of action initiated by its

interaction with the aryl hydrocarbon receptor (AhR). This interaction triggers a cascade of

metabolic activation, leading to the formation of reactive intermediates that covalently bind to

DNA, forming adducts. These DNA adducts are the primary lesions responsible for the

genotoxic and carcinogenic effects of 3-MC. This document provides a comprehensive

overview of the toxicological profile of 5-methylcholanthrene, detailing its mechanism of action,

metabolism, and effects across various toxicological endpoints. It includes quantitative data,

detailed experimental protocols, and visual diagrams of key pathways to serve as a technical

resource for the scientific community.

Chemical and Physical Properties
5-Methylcholanthrene, also known as 3-methylcholanthrene, is a pentacyclic aromatic

hydrocarbon. When crystallized from benzene and ether, it forms pale yellow solid crystals.[1]
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Property Value Reference

CAS Number 56-49-5 [1]

Molecular Formula C₂₁H₁₆ [1]

Molar Mass 268.35 g/mol [1]

Melting Point ~180 °C [1]

Boiling Point ~280 °C at 80 mmHg [1]

Appearance Pale yellow solid crystals [1]

Solubility
Insoluble in water; soluble in

benzene, toluene, xylene
[1]

Mechanism of Action: The Aryl Hydrocarbon
Receptor (AhR) Pathway
The toxic effects of 5-methylcholanthrene are primarily mediated through its high-affinity

binding to and activation of the aryl hydrocarbon receptor (AhR), a ligand-activated

transcription factor.[1]

The Canonical AhR Signaling Pathway:

Ligand Binding: In its inactive state, the AhR resides in the cytoplasm as part of a protein

complex, which includes Heat Shock Protein 90 (HSP90) and AhR-interacting protein (AIP,

also known as XAP2). 3-MC, being lipophilic, diffuses across the cell membrane and binds to

the ligand-binding pocket of the AhR.

Nuclear Translocation: Ligand binding induces a conformational change in the AhR,

exposing a nuclear localization signal. This causes the complex to translocate from the

cytoplasm into the nucleus.

Heterodimerization and DNA Binding: Inside the nucleus, the AhR dissociates from its

chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).

This AhR/ARNT complex functions as a transcription factor.
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Gene Transcription: The AhR/ARNT heterodimer binds to specific DNA sequences known as

Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) in the

promoter regions of target genes. This binding initiates the transcription of a battery of

genes, most notably Phase I and Phase II drug-metabolizing enzymes.

Key Downstream Targets:

Cytochrome P450 (CYP) Enzymes: The most well-characterized downstream targets are

genes of the Cytochrome P450 family, particularly CYP1A1, CYP1A2, and CYP1B1. These

enzymes are responsible for the metabolic activation of 3-MC.

Other Genes: AhR activation also influences genes involved in cell cycle control,

proliferation, and differentiation.

Crosstalk with Estrogen Receptor (ER) Signaling: 3-MC can also exert estrogenic or anti-

estrogenic effects through crosstalk with the estrogen receptor signaling pathway. Evidence

suggests that activated AhR can form a complex with the estrogen receptor (ER), influencing

the expression of estrogen-responsive genes.[1]
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Figure 1: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by 5-MC.
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Metabolism and Bioactivation
The metabolism of 5-methylcholanthrene is a critical step in its mechanism of toxicity, as it

converts the relatively inert parent compound into highly reactive electrophilic intermediates.

This process is ironically initiated by the very enzymes whose expression is induced by 3-MC

itself.

Phase I Metabolism: The CYP1A1 and CYP1B1 enzymes, induced via AhR activation,

hydroxylate the 3-MC molecule, primarily forming epoxides.

Epoxide Hydrolase Action: Epoxide hydrolase enzymes convert these epoxides into

dihydrodiols.

Second Epoxidation: A second epoxidation of the dihydrodiols by CYP enzymes generates

the ultimate carcinogenic metabolites: diol epoxides.

DNA Adduct Formation: These diol epoxides are highly electrophilic and can react with

nucleophilic sites on DNA bases, particularly guanine, to form stable, bulky covalent adducts.

The formation of these DNA adducts can lead to mispairing during DNA replication, resulting in

mutations (e.g., G:C → T:A transversions) and initiating the process of carcinogenesis.[2] While

the liver is a primary site of metabolism, bioactivation can also occur in extrahepatic tissues.[1]

Toxicological Endpoints
Acute Toxicity
While 5-methylcholanthrene is primarily studied for its long-term carcinogenic effects, some

acute toxicity data is available. The Registry of Toxic Effects of Chemical Substances (RTECS)

provides limited data, focusing more on the lowest dose that causes tumorigenic effects rather

than immediate lethality.

Species Route Parameter Dose Reference

Mouse Subcutaneous TDLo 40 mg/kg [3]

Rabbit Dermal LD₅₀ >2000 mg/kg [4]
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TDLo (Toxic Dose Low): The lowest dose of a substance reported to produce any toxic effect in

a particular animal species over a given period.

Carcinogenicity
5-Methylcholanthrene is a well-established and potent carcinogen in numerous animal models.

It is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology

Program (NTP).[5] It is frequently used as a positive control in carcinogenicity bioassays.

Tumor Types: Depending on the route of administration and animal model, 3-MC can induce

a wide variety of tumors, including skin carcinomas (topical application), sarcomas

(subcutaneous or intramuscular injection), and lung tumors (intrabronchial or systemic

administration).[1][6]

Dose-Response: The carcinogenic effect of 3-MC is dose-dependent. Studies have shown

that higher doses lead to a higher incidence of tumors and a shorter latency period.[7] At low

doses, the dose-response curve for tumor induction appears to be linear.[7]

Table of Carcinogenicity Data
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Species/Str
ain

Route Dose Vehicle
Tumor
Incidence &
Type

Reference

Wistar Rat Intrabronchial

Single

injection

(dose not

specified)

Not specified

38.9%

Squamous

cell

carcinoma

(after 60

days)

[1]

C3H Male

Mouse

Subcutaneou

s
0.004 mg Tricaprylin

93%

Sarcomas

(mean latent

period: 5.6

months)

C3H Male

Mouse

Subcutaneou

s
0.02 mg Tricaprylin

100%

Sarcomas

(mean latent

period: 4.0

months)

AKXL-38a

Mouse

Intraperitonea

l
150 µg/kg Solvent

0.85

lesions/mous

e (Aortic

lesions)

[8]

Genotoxicity
The carcinogenicity of 5-methylcholanthrene is directly linked to its genotoxic activity. The

primary mechanism is the formation of DNA adducts by its reactive metabolites, leading to

gene mutations and chromosomal damage.

Bacterial Reverse Mutation Assay (Ames Test): 3-MC is mutagenic in Salmonella

typhimurium strains, particularly in the presence of a metabolic activation system (S9

fraction), which provides the necessary CYP enzymes for its bioactivation.
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In Vivo Genotoxicity: 3-MC is clastogenic in vivo, meaning it causes structural chromosomal

damage. This is demonstrable through tests like the micronucleus assay. In a study using

Big Blue transgenic mice, a single intraperitoneal dose of 80 mg/kg resulted in a significant

increase in the mutant frequency in liver DNA, rising from a control level of 7.6 x 10⁻⁵ to 20.3

x 10⁻⁵ after 14 days.[2] The predominant mutations were G:C → T:A and C:G → A:T

transversions.[2]

Table of Genotoxicity Data

Assay
Test
System

Metabolic
Activation

Dose Result Reference

Ames Test

S.

typhimurium

TA100

With S9 1 nmol/plate Positive [3]

In Vivo

Mutation

Big Blue

C57/Bl

Mouse (Liver)

N/A
80 mg/kg

(i.p.)

Positive (2.7-

fold increase

in mutant

frequency)

[2]

In Vivo

Micronucleus

Rodent Bone

Marrow
N/A

Dose-

dependent
Positive [7][9]

Reproductive and Developmental Toxicity
Exposure to 5-methylcholanthrene can adversely affect reproductive health and development.

Developmental Toxicity: Administration of 3-MC to pregnant mice has been shown to result in

the formation of lung tumors in their offspring, demonstrating transplacental carcinogenicity.

[1]

Reproductive Toxicity: Studies in female rats have shown that daily exposure to low doses of

3-MC (as low as 0.1 mg/kg) can disrupt ovarian function by decreasing the number of

follicles at various stages of development and inhibiting ovulation.[4][10] This suggests that

female germ cells are particularly sensitive to 3-MC toxicity.[4] In porcine oocytes, 3-MC

exposure in vitro inhibited cumulus expansion and polar body extrusion, key markers of

oocyte maturation.[11]
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Table of Reproductive & Developmental Toxicity Data

Species
Exposure
Period

Route

Dose
Level
(mg/kg/da
y)

Observed
Effects

NOAEL/L
OAEL

Referenc
e

Mouse Gestation
Intraperiton

eal

100 mg/kg

(single

dose)

Lung

tumors in

offspring

Not

established
[1]

Rat Pubertal
Intraperiton

eal
0.1 - 1.0

Decreased

follicular

reserve,

inhibited

ovulation,

oocyte

DNA

damage

LOAEL ≤

0.1 mg/kg
[4][10]

NOAEL (No-Observed-Adverse-Effect Level); LOAEL (Lowest-Observed-Adverse-Effect Level)

[12][13]

Immunotoxicity
5-Methylcholanthrene has been shown to exert significant effects on the immune system. It can

suppress humoral immunity and alter T-cell function.[14] In mouse models, 3-MC treatment has

been shown to induce an increase in T-suppressor cells in PAH-responsive mouse strains, an

effect that may correlate with their susceptibility to its carcinogenic effects.[14]

Experimental Protocols
In Vivo Carcinogenesis Bioassay (Subcutaneous
Sarcoma Model)
This protocol outlines a typical experiment to induce sarcomas in mice for carcinogenesis

studies.
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Preparation

Dosing & Observation

Endpoint & Analysis

Select Animals:
~8-week-old male/female mice

(e.g., C3H strain)

Acclimate animals for 1 week

Prepare Dosing Solution:
Dissolve 3-MC in vehicle

(e.g., Tricaprylin or Sesame Oil)
to desired concentrations

Administer single subcutaneous
injection (e.g., 0.1 mL)

in the right flank

House animals and monitor
2-3 times weekly for tumor

development and general health

Measure palpable tumors with
calipers and record data

Euthanize mice when tumors
reach predetermined size

(e.g., >10 mm diameter) or at
study termination (e.g., 40 weeks)

Perform necropsy and collect
tumor tissue and major organs

Fix tissues in formalin,
process for histopathology,

and analyze tumor type and grade

Click to download full resolution via product page

Figure 2: Workflow for a 3-MC-induced subcutaneous carcinogenesis bioassay.
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Detailed Methodology:

Animals: Use a susceptible mouse strain, such as C3H or C57BL/6, approximately 6-8

weeks of age. Animals are acclimated for at least one week before the study begins.

Test Substance Preparation: 5-Methylcholanthrene is dissolved in a suitable sterile vehicle,

such as sesame oil or tricaprylin, to achieve the desired concentrations (e.g., ranging from

0.004 mg to 0.1 mg per 0.1 mL).

Administration: A single dose (e.g., 0.1 mL) is administered via subcutaneous injection into

the flank of each mouse. A control group receiving the vehicle only is included.

Observation: Animals are housed under standard conditions and palpated for tumor

formation at the injection site at least twice weekly. The general health of the animals is also

monitored.

Data Collection: The date of first tumor appearance is recorded. Tumor size is measured

regularly (e.g., twice weekly) using calipers.

Termination and Analysis: Mice are euthanized when tumors reach a predetermined endpoint

size (e.g., 15 mm in any dimension) or at the end of the study period (e.g., 40-50 weeks). A

full necropsy is performed, and the tumor and major organs are collected and fixed in 10%

neutral buffered formalin for histopathological analysis to confirm tumor type and malignancy.

In Vivo Rodent Micronucleus Assay (OECD 474)
This assay is a standard method for assessing in vivo genotoxicity by measuring chromosomal

damage in erythroblasts.[15]

Detailed Methodology:

Animals: Young adult mice or rats of a standard strain are used. Typically, groups of at least

5 animals per sex are assigned to each dose group.

Dose Selection: A preliminary range-finding study is often conducted to determine the

Maximum Tolerated Dose (MTD). For the main study, at least three dose levels are selected,
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with the highest dose being the MTD or a limit dose (e.g., 2000 mg/kg), plus a vehicle control

and a positive control (e.g., cyclophosphamide).

Administration: The test substance (3-MC) is administered via a relevant route, typically

intraperitoneal or oral gavage. A common dosing regimen is two administrations 24 hours

apart.

Sample Collection: Bone marrow is collected 24 hours after the final dose. The femur is

flushed with fetal bovine serum to create a cell suspension.

Slide Preparation: The cell suspension is centrifuged, and the cell pellet is used to make

smears on glass slides. The slides are air-dried and stained with a dye that differentiates

polychromatic (immature) erythrocytes (PCEs) from normochromatic (mature) erythrocytes

(NCEs), such as May-Grünwald-Giemsa or acridine orange.

Scoring: Using a microscope, at least 2000 PCEs per animal are scored for the presence of

micronuclei. A micronucleus is a small, round, non-refractile body in the cytoplasm of the

PCE.

Cytotoxicity Assessment: The ratio of PCEs to NCEs is determined by counting at least 500

total erythrocytes per animal. A significant decrease in the PCE/NCE ratio indicates bone

marrow cytotoxicity.

Data Analysis: The frequency of micronucleated PCEs (MN-PCEs) in each treatment group

is compared to the vehicle control group using appropriate statistical methods. A positive

result is a statistically significant, dose-related increase in the frequency of MN-PCEs.

Conclusion
5-Methylcholanthrene is a powerful toxicant and a model carcinogen whose hazardous

properties are intrinsically linked to its metabolism. Its activation via the AhR pathway, leading

to the formation of DNA-damaging diol epoxides, provides a clear paradigm for chemical

carcinogenesis. The comprehensive data presented in this guide—spanning acute toxicity,

carcinogenicity, genotoxicity, and reproductive toxicity—underscore the significant risk posed

by this compound. The detailed protocols and pathway diagrams serve as valuable resources

for researchers investigating the mechanisms of PAH toxicity and for professionals involved in

the development and safety assessment of new chemical entities. Understanding the complete

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15369966?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


toxicological profile of compounds like 5-methylcholanthrene is essential for hazard

identification, risk assessment, and the ultimate protection of human health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15369966#comprehensive-toxicological-profile-of-5-
methylcholanthrene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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